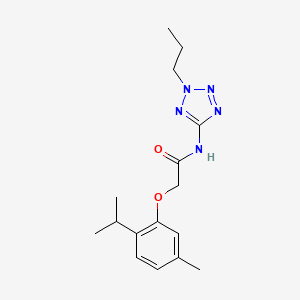![molecular formula C22H28N2O5S B4067714 N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4067714.png)
N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly selective and potent inhibitor of a specific type of enzyme called glycogen synthase kinase 3β (GSK-3β). GSK-3β is involved in a wide range of cellular processes, including metabolism, cell cycle regulation, and gene expression, making it an important target for drug development and scientific research.
Wissenschaftliche Forschungsanwendungen
Intramolecular Cyclization and Oxetane Formation
N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide and its analogues have been studied for their ability to undergo intramolecular cyclization, leading to oxetane formation. For instance, 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues, when treated with base, yield corresponding oxetanes as the main products. This reaction highlights the compound's potential in synthetic chemistry for creating cyclic structures, which are essential components in various natural products and pharmaceuticals (MuraiAkio et al., 1977).
Photophysical Properties and Fluorescence Sensors
The compound's derivatives have been explored for their photophysical properties, particularly as fluorescence sensors for metal ions in water and living cells. For example, water-soluble sulfonato-Salen-type ligands derived from different diamines, including those similar in structure to N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide, exhibit strong UV/Vis-absorption and fluorescence. Their ability to selectively quench fluorescence by Cu(2+) makes these ligands highly selective and sensitive turn-off fluorescence sensors, demonstrating the compound's utility in environmental monitoring and biological imaging (Li Zhou et al., 2012).
Asymmetric Cyclopropanation
In the context of asymmetric synthesis, derivatives of N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide have been used in the cyclopropanation of chiral vinyl sulfides. This process is highly diastereoselective and yields enantiomerically pure cyclopropane-phosphonic acids, showcasing the compound's role in the synthesis of constrained analogs of pharmacologically relevant molecules (W. Midura & M. Mikołajczyk, 2002).
Synthesis of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives
Research involving N1-cyclohexyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]-N2-phenylglycinamide has led to the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives. These compounds have been characterized and analyzed for their potential applications, including as ligands in coordination chemistry and materials science (Cemal Koray Özer et al., 2009).
Bioremediation and Environmental Cleanup
The compound's structure has been implicated in studies related to environmental cleanup, particularly in enhancing the bioremediation of persistent organic pollutants. For instance, cyclodextrin-based bioremediation technologies have shown significant promise in increasing the bioavailability and subsequent degradation of harmful environmental contaminants, demonstrating the compound's potential indirect role in environmental sustainability efforts (J. Villaverde et al., 2012).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-28-20-14-13-19(15-21(20)29-2)30(26,27)24(18-11-7-4-8-12-18)16-22(25)23-17-9-5-3-6-10-17/h4,7-8,11-15,17H,3,5-6,9-10,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAYCWWGSVCPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2CCCCC2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4067635.png)

![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4067649.png)
![ethyl 4-({[2-(3-hydroxypropyl)-5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4067653.png)
![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)
![N-allyl-2-({N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4067663.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067671.png)
![1-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4067690.png)
![methyl 2-amino-4-{2-[(2-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4067697.png)

![N-{[(6-butyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4067710.png)
![4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4067712.png)
![8-[4-(allyloxy)-3-chloro-5-ethoxyphenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B4067716.png)